molecular formula C12H18BNO4 B1279072 (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid CAS No. 433969-27-8

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

Cat. No. B1279072
CAS RN: 433969-27-8
M. Wt: 251.09 g/mol
InChI Key: NVCGSIBAXVRMLU-UHFFFAOYSA-N
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Description

“(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound contains a phenyl substituent and two hydroxyl groups attached to boron .

Scientific Research Applications

Synthesis of Peptidomimetics

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid: is utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides. These compounds are designed to resist enzymatic degradation and are used in the development of new therapeutic agents with enhanced biological stability .

Development of Boron-Containing Pharmaceuticals

The boronic acid moiety of this compound is instrumental in the creation of boron-containing pharmaceuticals. Boronic acids are known to interact with various biological molecules, leading to potential applications in drug design, particularly in the development of proteasome inhibitors .

Proteomics Research

In proteomics, 2-[(Boc-amino)methyl]phenylboronic Acid can be used to modify proteins or peptides. This modification can help in studying protein function and interactions, as well as in the identification of biomarkers for diseases .

Material Science

This compound finds applications in material science, particularly in the development of polymers and resins that have specific binding affinities for certain molecules, which can be useful in creating selective sensors or filtration systems .

Catalysis

2-[(Boc-amino)methyl]phenylboronic Acid: can act as a catalyst or a catalyst ligand in various organic reactions. Its boronic acid group can form reversible covalent bonds with diols or carbonyl groups, which is a valuable property in catalytic processes .

Molecular Recognition

Due to its ability to form stable complexes with sugars and other diol-containing compounds, this compound is used in molecular recognition studies. This has implications in the development of diagnostic tools and in the understanding of biological recognition processes .

Chemical Biology

In chemical biology, the compound is used to investigate the role of boronic acids in biological systems. It serves as a tool for probing enzyme mechanisms and for the development of enzyme inhibitors .

Environmental Monitoring

The boronic acid group’s affinity for diols makes 2-[(Boc-amino)methyl]phenylboronic Acid useful in environmental monitoring. It can be incorporated into sensors that detect sugars or other diol-containing pollutants in water sources .

Mechanism of Action

Target of Action

The primary target of 2-[(Boc-amino)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of its surroundings.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water and the pH of its surroundings . For instance, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

properties

IUPAC Name

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCGSIBAXVRMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448143
Record name (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

CAS RN

433969-27-8
Record name (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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